1,2,4-Triazole

概要

説明

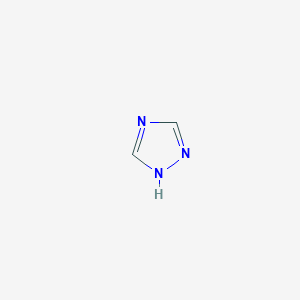

1,2,4-Triazole is a five-membered heterocyclic compound containing three nitrogen atoms at positions 1, 2, and 4. It is a versatile scaffold in medicinal chemistry due to its broad-spectrum pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties . The structural flexibility of this compound allows for diverse functionalization, making it a cornerstone in drug design. Clinically approved drugs such as fluconazole (antifungal) and rizatriptan (antimigraine) highlight its therapeutic relevance .

準備方法

化学反応の分析

1,2,4-トリアゾールは、次のようなさまざまな化学反応を起こします。

酸化: これは、トリアゾールオキシドを生成するために酸化できます。

還元: 1,2,4-トリアゾールの還元により、ジヒドロトリアゾールを生成できます。

置換: これは、求核置換反応を起こし、水素原子が他の置換基と置換されます。

これらの反応で使用される一般的な試薬には、硝酸、過酸化水素、およびさまざまな求核剤が含まれます。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

1,2,4-トリアゾールとその誘導体は、科学研究において幅広い用途があります。

化学: これは、配位化学における配位子として、および有機合成における構成要素として使用されます。

生物学: 1,2,4-トリアゾール誘導体は、抗菌作用、抗真菌作用、抗がん作用など、顕著な生物活性を示します。

医学: 抗真菌剤(フルコナゾール、イトラコナゾール)や抗うつ剤(トラゾドン)など、いくつかの薬剤に 1,2,4-トリアゾール部位が含まれています。

科学的研究の応用

1,2,4-Triazole and its derivatives have a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: this compound derivatives exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: Several drugs contain the this compound moiety, such as antifungal agents (fluconazole, itraconazole) and antidepressants (trazodone).

Industry: It is used in the production of agrochemicals, such as plant growth regulators

作用機序

1,2,4-トリアゾール誘導体の作用機序には、さまざまな酵素やタンパク質の阻害が含まれます。たとえば、抗真菌性トリアゾールは、真菌細胞膜におけるエルゴステロール合成に不可欠な酵素であるラノステロール 14α-デメチラーゼを阻害します。 この阻害は細胞膜構造を破壊し、真菌細胞の死につながります .

類似化合物の比較

1,2,4-トリアゾールは、多くの場合、その異性体である 1,2,3-トリアゾールと比較されます。両方の化合物は類似の構造的特徴を共有していますが、1,2,4-トリアゾールは、その高い安定性と優れた生物活性のために、医薬品でより一般的に使用されます。 その他の類似した化合物には、イミダゾールやピラゾールがあり、これらもリング構造に窒素原子を含んでいますが、化学的性質と用途が異なります .

類似化合物

- 1,2,3-トリアゾール

- イミダゾール

- ピラゾール

1,2,4-トリアゾールは、安定性、反応性、生物活性という独自の組み合わせにより、研究や産業のさまざまな分野で貴重な化合物となっています。

類似化合物との比較

Structural and Electronic Comparison with Similar Compounds

Isomeric Triazoles: 1,2,3-Triazole vs. 1,2,4-Triazole

The triazole family comprises two isomers: 1,2,3-triazole (two adjacent nitrogen atoms) and this compound (non-adjacent nitrogen atoms). Key differences include:

Electronic Stability : this compound derivatives with electron-withdrawing groups exhibit enhanced pharmacological activity compared to electron-donating substituents, as seen in their antiproliferative effects against cancer cells .

Pharmacological Activities: Comparative Analysis

Antimicrobial Activity

- This compound : Hybrids with benzimidazole (e.g., compound 74c ) show synergistic antifungal activity (ED₅₀ = 2.1 µg/mL) surpassing propiconazole (ED₅₀ = 3.8 µg/mL) due to dual hydrogen bonding with β-tubulin .

- 1,2,3-Triazole: Limited direct antimicrobial activity but effective as conjugates (e.g., cefatrizine) .

Anticancer Activity

- This compound : Derivatives with pyridine moieties exhibit IC₅₀ values of 8–12 µM against breast cancer (MCF-7) via apoptosis induction .

- 1,2,3-Triazole: Quinazolinone-linked analogs show moderate activity (IC₅₀ = 15–25 µM) .

Antifungal Activity

- This compound: Fluconazole (MIC = 1–2 µg/mL) targets fungal lanosterol 14α-demethylase .

- 1,2,3-Triazole: No major antifungal drugs in clinical use, though research focuses on hybrid scaffolds .

Anti-Inflammatory Activity

- This compound : Methacrylic acid derivatives show 70–80% COX-2 inhibition (IC₅₀ = 0.8–1.2 µM) .

- 1,2,3-Triazole: Limited anti-inflammatory data; thiazole-triazole hybrids exhibit moderate activity (IC₅₀ = 5–10 µM) .

Anthelmintic Activity

生物活性

1,2,4-Triazole is a five-membered heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, antiviral, and other pharmacological effects. The findings are supported by recent research and case studies.

Overview of this compound

This compound has a chemical formula of and is characterized by its unique nitrogen-containing ring structure. The compound serves as a scaffold for various derivatives that exhibit a wide range of biological activities. Its significance is underscored by its incorporation into several clinically important drugs.

Biological Activities

-

Antimicrobial Activity

- 1,2,4-Triazoles have demonstrated substantial antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of this compound can inhibit the growth of drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

- Case Study : A study reported the synthesis of novel this compound compounds that showed remarkable antibacterial activity against Bacillus subtilis, with specific derivatives exhibiting enhanced potency through structural modifications .

-

Antifungal Activity

Compound Name Activity Against Mechanism of Action Itraconazole Candida albicans Ergosterol biosynthesis inhibition Voriconazole Aspergillus spp. Ergosterol biosynthesis inhibition Posaconazole Zygomycetes Ergosterol biosynthesis inhibition -

Anticancer Activity

- Several this compound derivatives have shown promising anticancer effects by targeting various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest .

- Case Study : A derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective concentration for half-maximal inhibition .

-

Anti-inflammatory and Analgesic Effects

Compound Name Inflammatory Model Used Effect Observed Triazole Derivative A Carrageenan-induced edema Significant reduction in edema Triazole Derivative B LPS-induced inflammation Decreased TNF-α levels -

Antiviral Activity

- Some 1,2,4-triazoles have shown antiviral properties against viruses such as HIV and influenza by disrupting viral replication processes .

- Case Study : A specific triazole derivative was evaluated for its inhibitory effect on HIV-1 replication in vitro and showed promising results in reducing viral load .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2,4-triazole derivatives, and how do reaction conditions influence product purity?

- The synthesis of this compound derivatives commonly employs methods such as the Einhorn–Brunner reaction, Pellizzari reaction, or cyclization of thiosemicarbazide derivatives . For example, refluxing hydrazides in DMSO followed by crystallization in water-ethanol yields derivatives with ~65% purity . Reaction conditions (e.g., solvent polarity, temperature, and reaction time) critically affect yield and purity. Optimizing these parameters minimizes byproducts like 3-amino- or 4-amino-triazole impurities .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound derivatives?

- Key techniques include:

- FT-IR spectroscopy to identify functional groups (e.g., NH stretching at ~3200 cm⁻¹) .

- ¹H- and ¹³C-NMR to confirm substituent positions and molecular symmetry .

- Mass spectrometry for molecular ion validation .

- Elemental analysis to verify stoichiometry . Discrepancies in spectral assignments (e.g., conflicting NMR shifts) require cross-validation with synthetic intermediates .

Q. What pharmacological activities have been documented for this compound derivatives, and what in vitro models are commonly used?

- These derivatives exhibit broad bioactivity:

- Anticancer : Tested via cytotoxicity assays (e.g., MTT) against human cancer cell lines (e.g., HeLa, MCF-7) .

- Antifungal : Evaluated using agar diffusion assays against Candida albicans and Aspergillus species .

- Antioxidant : Assessed via DPPH radical scavenging assays . Low toxicity (e.g., LD₅₀ >1650 mg/kg in rats) makes them pharmacologically promising .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the rational design of this compound-based antifungal agents?

- SAR analysis identifies critical substituents:

- Schiff base moieties enhance antifungal potency by improving membrane permeability .

- Sulfonamide hybrids increase selectivity via hydrogen bonding with fungal cytochrome P450 enzymes .

- 3-Thio derivatives improve bioavailability by reducing metabolic degradation . Computational docking (e.g., AutoDock Vina) validates target interactions .

Q. What strategies are effective in resolving contradictions between spectral data and proposed structures of novel this compound derivatives?

- Contradictions arise from tautomerism (e.g., 1H- vs. 4H-triazole forms) or regioisomeric ambiguity . Solutions include:

- 2D NMR (COSY, HSQC) to resolve overlapping signals .

- X-ray crystallography for unambiguous structural confirmation .

- Comparative analysis with synthetic intermediates to track functional group transformations .

Q. How do computational methods like molecular docking enhance the development of this compound-containing anti-proliferative agents?

- Docking simulations predict binding affinities to targets like EGFR or tubulin. For example, quinoxaline-triazole hybrids show strong binding to ATP-binding pockets, correlating with in vitro IC₅₀ values <10 µM . Pharmacophore modeling further optimizes steric and electronic compatibility .

Q. What are the thermal decomposition mechanisms of nitrogen-rich this compound derivatives, and how do they inform safety protocols?

- Thermogravimetric analysis (TGA) reveals multi-stage decomposition:

- Stage 1 : Loss of volatile fragments (e.g., NH₃) at ~200°C .

- Stage 2 : Exothermic decomposition (>250°C) generates N₂ and HCN, requiring controlled ventilation . Kinetic models (e.g., Friedman method) predict thermal hazards, guiding storage at 2–30°C .

Q. How can hybridization of this compound with other heterocyclic systems improve pharmacological efficacy?

- Pyrazole-triazole hybrids synergize anti-inflammatory and anticancer effects via dual COX-2/STAT3 inhibition .

- Oxadiazole-triazole hybrids enhance antibacterial activity by disrupting cell wall synthesis .

- Theophylline-triazole conjugates improve bronchodilator potency through adenosine receptor modulation .

特性

IUPAC Name |

1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPMIYGKQJPBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027131 | |

| Record name | 1H-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Brown solid; [ICSC] White crystalline powder; [MSDSonline], BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

260 °C (decomposes), 260 °C | |

| Record name | 1H-1,2,4-Triazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

170 °C closed cup, 170 °C c.c. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, ethanol, Solubility in water, g/100ml at 20 °C: 125 | |

| Record name | 1H-1,2,4-Triazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

640 kg/m³ | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.6 [mmHg], Vapor pressure, Pa at 20 °C: 0.2 | |

| Record name | 1,2,4-Triazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from benzene/ethanol | |

CAS No. |

288-88-0, 63598-71-0 | |

| Record name | 1H-1,2,4-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1,2,4-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63598-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063598710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | s-Triazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10MS0Y1RDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

120-121 °C | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。